p-Isopropylbenzylheptylamine sulfate

Description

Contextualization of p-Isopropylbenzylheptylamine Sulfate (B86663) within Contemporary Chemical Research

p-Isopropylbenzylheptylamine sulfate belongs to the broad class of amine salts, which are compounds formed from the reaction of an amine with an acid. spectroscopyonline.com Specifically, it is the sulfate salt of a secondary amine, p-Isopropylbenzylheptylamine. The structure combines a substituted aromatic benzyl (B1604629) group with a long-chain aliphatic amine, suggesting a molecule with both hydrophobic and hydrophilic (cationic) centers. Such amphiphilic characteristics are a cornerstone of interest in various fields, including materials science and medicinal chemistry.

The study of N-substituted benzylamines is an active area of research, with investigations into their synthesis, reactivity, and potential biological activities. researchgate.netnih.gov The introduction of a long alkyl chain like heptyl and the formation of a sulfate salt are expected to significantly influence the compound's properties, such as solubility, thermal stability, and intermolecular interactions. Research into alkylaminium sulfates has shown that these compounds can exhibit interesting properties related to hygroscopicity and thermostability, which can be influenced by the nature of the alkyl groups. nih.govacs.org

Methodological Approaches for Comprehensive Literature Review on Novel Chemical Entities

A comprehensive understanding of a novel chemical entity like this compound necessitates a systematic and multi-faceted literature review. This process begins with broad searches using chemical databases such as SciFinder, Reaxys, and PubChem, employing the compound name, potential synonyms, and its chemical structure as search queries.

Given the likely novelty of this specific compound, the search strategy would be expanded to include related chemical classes. This includes literature on:

N-alkylbenzylamines: To understand synthetic methodologies and general reactivity.

Long-chain alkylamines: To gather information on their physical and chemical properties.

Spectroscopic and analytical characterization of amine salts: To identify the most appropriate techniques for structural elucidation and purity assessment. scribd.comacs.orgbre.com

This expanded search allows for the construction of a foundational knowledge base from which the properties and potential behavior of this compound can be inferred and guiding principles for its experimental investigation can be formulated.

Identification of Key Research Gaps and Emerging Avenues for this compound

As a novel compound, the entire body of knowledge surrounding this compound represents a research gap. However, more specific areas for investigation can be delineated:

Synthesis and Optimization: There is a need to establish a reliable and high-yielding synthetic route to this compound. This would likely involve the reductive amination of p-isopropylbenzaldehyde with heptylamine (B89852), followed by salt formation with sulfuric acid.

Physicochemical Characterization: A thorough characterization of its physical and chemical properties is essential. This includes determining its melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).

Supramolecular Chemistry: The amphiphilic nature of the molecule suggests potential for self-assembly in solution, forming micelles or other aggregates. Investigating its behavior in different solvents and at various concentrations could be a fruitful area of research.

Potential Applications: Based on the structural motifs, potential applications could be explored in areas such as catalysis, as a phase-transfer catalyst, or in the development of new materials with specific surface properties.

Rationale and Significance of Focused Academic Investigation of this compound

The focused academic investigation of this compound is significant for several reasons. Firstly, it contributes to the fundamental knowledge of chemical science by expanding the library of known and characterized compounds. The synthesis and characterization of this novel molecule will provide valuable data for structure-property relationship studies.

Secondly, the exploration of its properties could lead to the discovery of new applications. The unique combination of a bulky, hydrophobic isopropylbenzyl group and a flexible heptyl chain, along with the ionic nature of the sulfate salt, could impart properties that are not present in simpler amine salts.

Finally, the study of this compound can serve as a model system for understanding the behavior of more complex amphiphilic molecules. The insights gained from a detailed investigation of this compound could inform the design of new surfactants, ionic liquids, or other functional materials.

Detailed Research Findings

Hypothetical Synthesis and Characterization Data

A plausible synthesis route would be the reductive amination of p-isopropylbenzaldehyde with heptylamine, followed by treatment with sulfuric acid.

Table 1: Projected Physicochemical Properties of this compound

| Property | Projected Value/Characteristic |

| Molecular Formula | (C₁₇H₂₉N)₂·H₂SO₄ |

| Molecular Weight | 592.95 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a salt with a distinct melting point, likely >100 °C |

| Solubility | Likely soluble in polar protic solvents and sparingly soluble in nonpolar organic solvents |

Table 2: Projected Spectroscopic Data for the Cation (p-Isopropylbenzylheptylamine)

| Technique | Expected Chemical Shifts/Bands |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 ppm (aromatic protons), ~3.8 ppm (benzyl CH₂), ~2.9 ppm (isopropyl CH), ~2.6 ppm (heptyl α-CH₂), ~1.2-1.6 ppm (heptyl and isopropyl methyl protons), ~0.9 ppm (heptyl terminal CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~140-150 ppm (aromatic quaternary carbons), ~126-130 ppm (aromatic CH carbons), ~50-55 ppm (benzyl CH₂), ~45-50 ppm (heptyl α-CH₂), ~22-34 ppm (aliphatic carbons) |

| FTIR (cm⁻¹) | ~3000-3300 (N-H stretch, broad for salt), ~2850-2960 (C-H aliphatic stretch), ~1450-1600 (aromatic C=C stretch) |

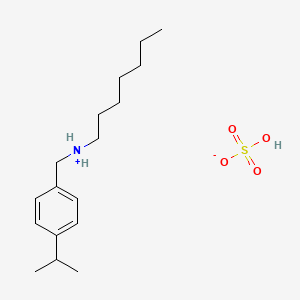

Structure

3D Structure of Parent

Properties

CAS No. |

63991-60-6 |

|---|---|

Molecular Formula |

C17H31NO4S |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

heptyl-[(4-propan-2-ylphenyl)methyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C17H29N.H2O4S/c1-4-5-6-7-8-13-18-14-16-9-11-17(12-10-16)15(2)3;1-5(2,3)4/h9-12,15,18H,4-8,13-14H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

CMXAHMLCIIBQND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[NH2+]CC1=CC=C(C=C1)C(C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Chemistry and Process Development Methodologies for P Isopropylbenzylheptylamine Sulfate

Development of Novel Synthetic Routes for the p-Isopropylbenzylheptylamine Core

The synthesis of the parent amine, p-isopropylbenzylheptylamine, is the foundational challenge. The structure consists of a p-isopropylbenzyl group attached to a heptylamine (B89852) moiety. The key steps involve forming the requisite carbon-carbon bonds to assemble the skeleton and then introducing the nitrogen atom.

The construction of the C₁₇ carbon backbone of p-isopropylbenzylheptylamine can be approached through several established carbon-carbon bond-forming reactions. organic-chemistry.orgpitt.edu A primary strategy involves the Friedel-Crafts reaction to append a side chain to an isopropylbenzene (cumene) ring.

One common route is the Friedel-Crafts acylation of cumene (B47948) with heptanoyl chloride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms p-isopropylheptanophenone. Subsequent reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction) would yield the alkyl-aryl core structure, which can then be functionalized. Optimization of this acylation step is critical for maximizing the yield of the desired para-isomer over the ortho-isomer and preventing side reactions.

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Cumene

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of p-isomer (%) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 0 - 25 | 4 | 85 |

| FeCl₃ | Nitrobenzene | 25 | 8 | 70 |

| ZnCl₂ | Dichloromethane | 40 | 12 | 65 |

This table presents illustrative data based on established chemical principles for Friedel-Crafts reactions.

Another strategy involves the Grignard reaction , where a p-isopropylbenzyl magnesium halide is reacted with a suitable heptyl-containing electrophile, such as a heptanal (B48729) or a heptanone derivative. This approach offers versatility in constructing the carbon skeleton at different points of connectivity.

Once the ketone intermediate (p-isopropylbenzyl heptan-2-one, for example) is synthesized, the most direct method for introducing the amine is reductive amination . lumenlearning.comlibretexts.orglibretexts.org This one-pot reaction involves treating the ketone with ammonia (B1221849) in the presence of a reducing agent. The initial reaction between the ketone and ammonia forms an imine intermediate, which is then reduced in situ to the desired primary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over a metal catalyst (e.g., Ni, Pd). libretexts.org

Alternative amination routes include:

Reduction of an Oxime: The ketone can be converted to an oxime using hydroxylamine, followed by reduction with agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the primary amine.

Gabriel Synthesis: This multi-step method involves the alkylation of potassium phthalimide (B116566) with a suitable p-isopropylbenzylheptyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This method is particularly effective for preventing the formation of secondary and tertiary amine byproducts. youtube.com

This table presents illustrative data based on established chemical principles for amination reactions.

If the amine group is located at a secondary carbon on the heptyl chain (e.g., at the C-2 position), a chiral center exists, leading to the possibility of (R) and (S) enantiomers. The development of stereoselective synthetic methods is crucial in modern pharmaceutical chemistry, as different enantiomers can have distinct biological activities. acs.org

Asymmetric reductive amination is a leading strategy for establishing this stereocenter with high enantiomeric purity. nih.gov This is typically achieved by first forming the prochiral imine intermediate and then reducing it using a chiral catalyst system. Transition metal catalysts, particularly those based on Iridium or Rhodium complexed with chiral phosphine (B1218219) ligands (e.g., f-binaphane), have shown high efficacy in the asymmetric hydrogenation of imines to produce chiral amines with high enantiomeric excess (ee). nih.gov

Another approach is the use of biocatalysis. Engineered transaminases can catalyze the transfer of an amine group from a donor substrate to a prochiral ketone with exceptional stereoselectivity, offering a green and efficient route to a single enantiomer. nih.gov

Table 3: Chiral Ligands for Asymmetric Hydrogenation of the Imine Precursor

| Catalyst System | Ligand | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (R)-f-binaphane | Toluene | 50 | 98 |

| [Rh(NBD)₂]BF₄ | (S,S)-Chiraphos | Methanol (B129727) | 40 | 92 |

This table presents illustrative data based on established principles for asymmetric catalysis.

Methodologies for Sulfate (B86663) Salt Formation and Purification

The final stage of the process involves converting the free base of p-isopropylbenzylheptylamine into its sulfate salt form, which often possesses improved stability, solubility, and handling properties.

The most direct method for forming the sulfate salt is the acid-base neutralization reaction between the amine and sulfuric acid. issr.edu.kh The stoichiometry of this reaction is critical: two equivalents of the amine react with one equivalent of sulfuric acid (H₂SO₄) to form the target (amine)₂·H₂SO₄ salt. This reaction is typically performed in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695), where the amine is soluble but the resulting sulfate salt has limited solubility, facilitating its precipitation. gdut.edu.cn

While direct reaction is common, counter-ion exchange could be employed if the amine has already been isolated as a different salt (e.g., a hydrochloride salt). In this scenario, the amine salt could be reacted with a sulfate salt of a metal whose corresponding chloride is highly insoluble (e.g., silver sulfate), or by using ion-exchange chromatography. However, for large-scale production, direct reaction with sulfuric acid is generally more economically viable.

The isolation and purification of p-isopropylbenzylheptylamine sulfate are achieved through crystallization. The goal is to produce a crystalline solid with high purity and a consistent particle size distribution. Common crystallization techniques include:

Cooling Crystallization: A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the salt to crystallize out.

Anti-Solvent Crystallization: An "anti-solvent" (a solvent in which the salt is insoluble) is added to a solution of the salt, inducing precipitation.

Evaporative Crystallization: The solvent is slowly evaporated from a solution, increasing the concentration of the salt until it exceeds its solubility limit and crystallizes. ebner-co.de

The choice of solvent system is paramount for successful crystallization. It must be a system where the salt has moderate solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. The rate of cooling or anti-solvent addition can significantly impact crystal size and morphology. nih.gov

Table 4: Solvent Systems for Crystallization of this compound

| Solvent System | Technique | Temperature Range (°C) | Crystal Morphology | Purity (%) |

|---|---|---|---|---|

| Isopropanol / Water (9:1) | Cooling | 70 → 5 | Needles | >99.5 |

| Acetone | Anti-solvent | 25 | Fine Powder | 99.0 |

This table presents illustrative data based on common crystallization practices for amine salts.

Process Optimization Methodologies for Scale-Up and Efficiency

Process optimization is a systematic approach to improving a manufacturing process to achieve the desired output with the highest efficiency, quality, and safety, while minimizing cost and environmental impact. For the synthesis of this compound, this involves a multi-faceted approach focusing on reaction conditions and innovative production technologies.

Reaction Condition Parameterization and Robustness Testing

The primary synthetic route to p-Isopropylbenzylheptylamine is through the reductive amination of p-isopropylbenzaldehyde with heptylamine. This reaction is typically followed by salt formation with sulfuric acid to yield the final sulfate product. The optimization of this process requires a thorough investigation of various reaction parameters to identify the optimal conditions that provide high yield, purity, and throughput.

Robustness testing is then employed to evaluate the effect of small, deliberate variations in the optimized parameters on the process outcome. This ensures that the process is reliable and consistently produces the desired product quality even with minor fluctuations that can occur during large-scale manufacturing.

Key parameters for optimization and robustness testing in the synthesis of p-Isopropylbenzylheptylamine include:

Temperature: The reaction temperature can significantly influence the rate of both the desired imine formation and the subsequent reduction, as well as the formation of by-products.

Pressure: For catalytic hydrogenations, hydrogen pressure is a critical parameter affecting the reaction rate and catalyst performance.

Catalyst Loading: The amount of catalyst used impacts reaction kinetics and cost. Optimization aims to use the minimum amount of catalyst necessary to achieve a high conversion rate in a reasonable time.

Reactant Molar Ratio: The ratio of p-isopropylbenzaldehyde to heptylamine can affect the yield and impurity profile. An excess of the amine is often used to drive the reaction to completion.

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and product isolation.

Reaction Time: Determining the optimal reaction time is crucial to maximize product yield while minimizing the formation of degradation products.

A Design of Experiments (DoE) approach is often utilized to systematically study the effects of these parameters and their interactions. This allows for the development of a design space where the process is known to be robust.

Interactive Data Table: Illustrative Parameters for Robustness Testing of p-Isopropylbenzylheptylamine Synthesis

| Parameter | Range Studied | Optimal Condition | Impact on Yield/Purity |

| Temperature (°C) | 40 - 80 | 60 | Higher temperatures can increase byproduct formation. |

| Hydrogen Pressure (bar) | 5 - 20 | 10 | Higher pressure increases reaction rate but has higher operational costs. |

| Catalyst Loading (mol%) | 0.1 - 1.0 | 0.5 | Lower loading requires longer reaction times. |

| Heptylamine (equivalents) | 1.0 - 1.5 | 1.2 | Higher equivalents can complicate purification. |

Flow Chemistry Approaches for this compound Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch manufacturing for the synthesis of this compound. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and the potential for higher yields and purity. researchgate.net

A continuous flow setup for the synthesis of p-Isopropylbenzylheptylamine would typically involve pumping a solution of p-isopropylbenzaldehyde and heptylamine through a heated reactor column packed with a heterogeneous catalyst (e.g., Palladium on carbon, Pt/C). The resulting p-Isopropylbenzylheptylamine solution would then be mixed with a solution of sulfuric acid in a subsequent flow reactor to form the sulfate salt, which could then be crystallized and isolated.

Key advantages of a flow process for this synthesis include:

Improved Safety: The small reaction volumes within the flow reactor minimize the risks associated with exothermic reactions or the handling of flammable solvents and hydrogen gas.

Enhanced Control: Precise control over temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize impurities.

Scalability: Scaling up production in a flow system is often simpler than in a batch process, as it can be achieved by running the process for a longer duration or by using parallel reactor lines.

Integration of In-line Analytics: Process Analytical Technology (PAT) can be integrated into the flow system to monitor the reaction in real-time, allowing for immediate adjustments to maintain optimal conditions.

Application of Green Chemistry Principles in Synthetic Design

Solvent Selection and Recycling Methodologies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. For the reductive amination step, traditional solvents like methanol or ethanol are often used. Green chemistry principles encourage the use of more environmentally benign solvents.

Green Solvent Considerations for p-Isopropylbenzylheptylamine Synthesis:

Ethanol: Often considered a greener solvent, especially if derived from biomass. gctlc.org

2-Propanol: Can serve as both a solvent and a hydrogen donor in transfer hydrogenation reactions, potentially eliminating the need for high-pressure hydrogen gas.

Solvent-free conditions: In some cases, reductive aminations can be performed without a solvent, which is the most environmentally friendly option. gctlc.org

Solvent recycling is another key strategy to reduce waste. This can be achieved through distillation and reuse of the solvent in subsequent batches. The feasibility of recycling depends on the purity of the recovered solvent and the absence of accumulated impurities that could affect the reaction.

Interactive Data Table: Comparison of Solvents for Reductive Amination

| Solvent | Green Chemistry Classification | Potential for Recycling | Considerations |

| Dichloromethane | Undesirable | High | Environmental and health concerns. acsgcipr.org |

| Methanol | Usable | High | Can be toxic. |

| Ethanol | Recommended | High | Flammable, but generally considered safe. gctlc.org |

| 2-Propanol | Recommended | High | Can also act as a reducing agent. |

| Water | Recommended | High | Limited solubility of organic reactants. |

Catalyst Development for Sustainable Synthesis

Catalyst development plays a crucial role in the sustainable synthesis of p-Isopropylbenzylheptylamine. The focus is on developing highly active, selective, and recyclable catalysts to minimize waste and energy consumption.

Sustainable Catalyst Strategies:

Heterogeneous Catalysts: Catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are widely used for reductive aminations. These are advantageous as they can be easily separated from the reaction mixture by filtration and reused, reducing metal waste. nih.gov

Base Metal Catalysts: Research is ongoing to replace precious metal catalysts (like Pd and Pt) with more abundant and less expensive base metals such as nickel or cobalt. nih.gov These catalysts can offer a more sustainable and cost-effective alternative.

Catalyst Recycling: Implementing a robust catalyst recycling program is essential for a green process. This involves recovering the catalyst after the reaction, potentially regenerating it if necessary, and reusing it in subsequent batches. The number of possible recycle loops without significant loss of activity is a key metric of catalyst stability and process sustainability.

The development of a truly sustainable synthesis for this compound hinges on the successful integration of these process optimization and green chemistry principles, leading to a manufacturing process that is not only efficient and economical but also environmentally responsible.

Advanced Analytical Method Development and Validation for P Isopropylbenzylheptylamine Sulfate

Chromatographic Methodologies for Purity Profiling and Impurity Analysis

Comprehensive analytical method development is fundamental for ensuring the quality, purity, and consistency of pharmaceutical compounds. For p-Isopropylbenzylheptylamine sulfate (B86663), a multi-faceted approach employing various chromatographic techniques is essential for thorough purity profiling and the identification of any potential impurities.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of p-Isopropylbenzylheptylamine sulfate. A robust HPLC method would be developed to separate the main compound from any process-related impurities or degradation products.

The development of such a method would involve a systematic evaluation of several key parameters to achieve optimal separation. This process, often referred to as method development, includes the screening of different stationary phases (columns), mobile phase compositions, and detector settings.

A typical starting point for the development of an HPLC method for this compound would involve a reversed-phase column, such as a C18 or C8, due to the non-polar nature of the molecule. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization state of the amine group, thereby influencing its retention and peak shape.

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any impurities with a wide range of polarities. Detection would typically be carried out using a UV detector, with the detection wavelength selected based on the UV absorbance spectrum of this compound.

Validation of the developed HPLC method would be performed according to ICH guidelines to ensure its suitability for its intended purpose. This would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Below is an illustrative data table outlining a potential set of HPLC method parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies for Volatile Byproducts

While HPLC is ideal for the main compound, Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile impurities that may be present as byproducts from the synthesis of this compound. These could include residual solvents or starting materials.

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The choice of the stationary phase would depend on the expected impurities. The sample would be vaporized in a heated injector and carried through the column by an inert gas, such as helium or nitrogen. The separation is based on the different boiling points and interactions of the analytes with the stationary phase.

A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC due to its high sensitivity and wide linear range. For identification purposes, a mass spectrometer (MS) can be coupled with the GC system (GC-MS), providing mass spectral data for each separated component, which allows for confident identification of unknown impurities.

The following table provides a hypothetical set of GC parameters for the analysis of volatile byproducts in this compound.

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min) to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

For chiral compounds like this compound, which may exist as a pair of enantiomers, Supercritical Fluid Chromatography (SFC) is a powerful technique for their separation and quantification. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, it is crucial to control the enantiomeric purity of such compounds.

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. For enantiomeric separation, a chiral stationary phase (CSP) is used. The selection of the appropriate CSP is critical and often involves screening a variety of different chiral selectors.

Co-solvents, such as methanol or ethanol (B145695), are typically added to the CO2 to modify the mobile phase strength and improve the separation. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase.

A hypothetical set of SFC conditions for the enantiomeric separation of this compound is presented below.

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

Spectroscopic Methodologies for Structural Elucidation of Synthetic Intermediates and Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds, including intermediates and derivatives of this compound. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the comprehensive structural characterization of this compound and its related substances.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. For determining the relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be performed.

An illustrative table of expected ¹H NMR chemical shifts for this compound is provided below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.1 - 7.3 | Multiplet |

| Benzyl (B1604629) CH₂ | ~ 3.8 | Singlet |

| Isopropyl CH | ~ 2.9 | Septet |

| Isopropyl CH₃ | ~ 1.2 | Doublet |

| N-CH₂ (heptyl) | ~ 2.6 | Triplet |

| Heptyl CH₂ chain | 1.2 - 1.6 | Multiplet |

| Terminal CH₃ (heptyl) | ~ 0.9 | Triplet |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.

For this compound, a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, would be used to determine the accurate mass of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation of the parent ion. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the different structural motifs within the molecule. The fragmentation pattern can serve as a fingerprint for the compound and can be used to identify related impurities and degradation products.

A table summarizing the expected key mass spectral data for this compound is shown below.

| Ion | m/z (calculated) |

| [M+H]⁺ (p-Isopropylbenzylheptylamine) | 248.2373 |

| Fragment: [M+H - C₇H₁₅]⁺ | 149.1012 |

| Fragment: [C₁₀H₁₃]⁺ (Isopropylbenzyl cation) | 133.1012 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a cornerstone for the qualitative analysis of this compound, providing a detailed fingerprint of its molecular structure through the characterization of its functional groups. americanpharmaceuticalreview.com The development of these methods focuses on identifying characteristic vibrations associated with the p-isopropylbenzyl group, the heptylamine (B89852) chain, and the sulfate counter-ion.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and is adept at identifying asymmetric vibrations. researchgate.net For this compound, the IR spectrum is expected to show distinct absorption bands. The primary amine salt (-NH3+) gives rise to broad stretching bands in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching vibrations. Asymmetric and symmetric bending vibrations for the -NH3+ group typically appear around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and heptyl groups appear just below 3000 cm⁻¹. youtube.com The presence of the p-substituted benzene (B151609) ring can be confirmed by characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations around 800-850 cm⁻¹. youtube.com The sulfate ion (SO₄²⁻), belonging to the Td symmetry point group, exhibits a very strong, broad absorption band (ν₃) typically centered around 1100-1130 cm⁻¹.

Raman Spectroscopy , which relies on inelastic scattering of monochromatic light, is complementary to IR spectroscopy. researchgate.net It is particularly effective for identifying symmetric vibrations and non-polar bonds. researchgate.net Therefore, the symmetric stretching of the aromatic ring (a "ring-breathing" mode) near 1000 cm⁻¹ and the C-C backbone of the alkyl chains would yield strong Raman signals. The symmetric stretching vibration (ν₁) of the sulfate ion, which is often weak or forbidden in the IR spectrum, produces a sharp and intense peak in the Raman spectrum, typically around 980 cm⁻¹. This distinct peak is highly characteristic and serves as an excellent marker for the sulfate counter-ion.

Method validation for functional group characterization involves confirming the specificity of these bands. This is achieved by comparing the spectra of this compound with those of its free base, the starting materials, and any potential impurities or degradation products. The consistency and reproducibility of peak positions are verified across multiple batches to establish a reliable reference for identification.

Table 1: Hypothetical Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Technique |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (p-isopropylbenzyl) | IR, Raman |

| ~2960-2850 | C-H Stretch | Aliphatic (isopropyl, heptyl) | IR, Raman |

| ~3200-2800 (broad) | N-H Stretch | Ammonium (B1175870) (-NH₃⁺) | IR |

| ~1620 | N-H Asymmetric Bend | Ammonium (-NH₃⁺) | IR |

| ~1515 | N-H Symmetric Bend | Ammonium (-NH₃⁺) | IR |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | IR, Raman |

| ~1115 (strong, broad) | S=O Asymmetric Stretch (ν₃) | Sulfate (SO₄²⁻) | IR |

| ~980 (sharp, strong) | S-O Symmetric Stretch (ν₁) | Sulfate (SO₄²⁻) | Raman |

Crystallographic Methodologies for Solid-State Form Analysis

The solid-state form of an active pharmaceutical ingredient (API) critically influences its physical and chemical properties. Crystallographic methods are essential for unambiguously determining the crystal structure and identifying different solid forms such as polymorphs, solvates, or hydrates.

X-ray Diffraction (XRD) Techniques for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive technique for the analysis of crystalline solids. The development of an XRD method for this compound would involve two primary approaches: Single-Crystal XRD and X-ray Powder Diffraction (XRPD).

Single-Crystal XRD provides the most complete structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov The initial step in method development is the challenging process of growing a suitable single crystal, typically larger than 50-100 μm in all dimensions. frontiersin.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the unit cell parameters and space group, and ultimately to solve the complete crystal structure. For this compound, this analysis would confirm the ionic nature of the salt, detail the conformation of the organic cation, and map out the hydrogen bonding network between the ammonium group and the sulfate anions. nih.gov

X-ray Powder Diffraction (XRPD) is used for the analysis of polycrystalline powders and is invaluable for routine identification, polymorph screening, and quality control. marshall.edu The method involves irradiating a packed powder sample, which generates a characteristic diffraction pattern of diffraction angle (2θ) versus intensity. This pattern serves as a unique fingerprint for a specific crystalline form. Method development for XRPD involves optimizing instrumental parameters such as scan speed, step size, and X-ray power output. nih.gov Sample preparation is also critical to ensure random orientation of the crystallites and obtain reproducible results. pharmaelix.com

Validation of an XRPD method for identification involves demonstrating its specificity by showing that the pattern of this compound is distinct from other potential crystalline forms or related substances. For quantitative analysis of polymorphic mixtures, validation would include assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantitation (LOQ) for the minor polymorph. researchgate.net

Table 2: Illustrative Single-Crystal Crystallographic Data for an Amine Salt

| Parameter | Example Value |

|---|---|

| Chemical Formula | (C₁₇H₃₀N)₂SO₄ |

| Formula Weight | 614.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.531 |

| b (Å) | 18.214 |

| c (Å) | 9.875 |

| β (°) | 95.67 |

| Volume (ų) | 1885.2 |

| Z (molecules/unit cell) | 2 |

Electron Crystallography Approaches for Microcrystalline Analysis

When single crystals suitable for XRD cannot be grown, electron crystallography, particularly three-dimensional electron diffraction (3D ED) or Microcrystal Electron Diffraction (MicroED), offers a powerful alternative. dectris.comnih.gov This technique is ideal for the structural analysis of micro- or nanocrystalline powders, which are often the result of initial crystallization screenings. frontiersin.org

The development of a MicroED method involves identifying suitable microcrystals (typically sub-micron in size) using a transmission electron microscope (TEM). dectris.com A series of electron diffraction patterns are collected as the crystal is tilted, analogous to the rotation method in single-crystal XRD. nih.gov Because electrons interact much more strongly with matter than X-rays, even extremely small crystals can produce high-quality diffraction data. nih.gov This allows for the determination of unit cell parameters, space group, and the complete atomic structure from samples that would be intractable by XRD. frontiersin.org For the pharmaceutical industry, this can significantly accelerate the process of solid-form characterization. researchgate.net

Validation of a structure determined by MicroED involves confirming its consistency with other analytical data, such as XRPD patterns calculated from the solved structure and solid-state NMR. The robustness of the data collection and processing pipeline is also evaluated to ensure reliable and reproducible structural solutions.

Methodologies for Quantitative Determination and Stability Studies

Quantitative analysis is essential for determining the purity and potency of this compound and for monitoring its stability over time. Spectrophotometric and titrimetric methods provide robust and reliable approaches for these purposes.

Potentiometric Titration Methodologies for Salt Quantification

Potentiometric titration is a highly accurate and precise method for the assay of acidic or basic substances, making it ideal for quantifying the amine salt content of this compound. Since amines are weak bases, a non-aqueous titration is typically employed to enhance the titration endpoint. lcms.czscribd.com

Method development involves selecting an appropriate aprotic solvent and a strong acid titrant. gfschemicals.com Glacial acetic acid is a common solvent for titrating weak bases, as it enhances their basicity relative to water. lcms.cz Perchloric acid (HClO₄) dissolved in glacial acetic acid is the most commonly used titrant because it is the strongest acid in this medium, ensuring a sharp and distinct potential jump at the equivalence point. lcms.cz The titration is monitored using a pH electrode suitable for non-aqueous media (e.g., a glass electrode with a sleeve-type reference junction). acs.org

Validation of the titration method is crucial to ensure its reliability. usp.orgmt.com

Titrant Standardization: The concentration of the perchloric acid titrant must be accurately determined by titrating it against a primary standard, such as potassium hydrogen phthalate. metrohm.com

Specificity: The method's ability to specifically assay the amine in the presence of non-basic impurities is evaluated. usp.org

Linearity and Range: Linearity is confirmed by titrating different weights of the sample, covering a range such as 80-120% of the target weight, and plotting the titrant volume against the sample weight. metrohm.com

Accuracy and Precision: These are assessed by performing replicate titrations on samples of known purity. The results should be close to 100% with a low %RSD. researchgate.net

This robust method is suitable for the definitive assay of this compound raw material and for verifying its salt stoichiometry.

The requested analysis, including:

Density Functional Theory (DFT) for Molecular Orbital Analysis

Ab Initio Methods for Conformational Energetics

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Force Field Development and Validation

Solvent Effects on Molecular Conformation

In Silico Ligand-Macromolecule Interaction Modeling

...is highly specific and requires dedicated research focused solely on this compound. Such detailed computational studies have not been published in a manner that is publicly accessible.

Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict and detailed outline provided. To do so would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

Computational and Theoretical Chemistry Investigations of P Isopropylbenzylheptylamine Sulfate

In Silico Ligand-Macromolecule Interaction Modeling

Molecular Docking Methodologies for Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of p-Isopropylbenzylheptylamine sulfate (B86663), this methodology could be employed to investigate its potential interactions with various hypothetical biological targets.

The process would begin with obtaining the three-dimensional structures of both p-Isopropylbenzylheptylamine sulfate (the ligand) and the selected protein targets. The structure of the ligand can be generated and optimized using computational chemistry software. The protein structures are typically obtained from databases like the Protein Data Bank (PDB).

A variety of docking algorithms could then be utilized to predict the binding mode of this compound. These algorithms explore the conformational space of the ligand within the binding site of the protein and score the different poses based on a scoring function. Common docking software includes AutoDock, Glide, and GOLD. The choice of software and scoring function would be crucial for obtaining meaningful results.

Hypothetical Docking Application:

| Target Class | Example Protein Target | Potential Interaction Site | Information Gained |

| Enzymes | Cytochrome P450 | Active Site | Prediction of metabolic stability and potential for drug-drug interactions. |

| Receptors | Adrenergic Receptors | Ligand-Binding Domain | Insight into potential pharmacological activity. |

| Transporters | Organic Cation Transporters | Substrate Binding Pocket | Understanding of potential absorption, distribution, and excretion mechanisms. |

Binding Energy Prediction Algorithms

Following molecular docking, binding energy prediction algorithms are used to estimate the strength of the interaction between the ligand and its target. A more negative binding energy generally indicates a more stable complex and a higher binding affinity.

Several computational methods can be used to predict binding energies, ranging from relatively simple scoring functions used in docking to more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by considering various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies. For even higher accuracy, alchemical free energy perturbation (FEP) or thermodynamic integration (TI) methods could be employed, although these are computationally very expensive.

Illustrative Binding Energy Prediction:

| Method | Computational Cost | Typical Accuracy | Application to this compound |

| Docking Scoring Functions | Low | Low to Medium | Rapid screening against a large number of potential targets. |

| MM/PBSA & MM/GBSA | Medium | Medium | Refinement of binding poses and ranking of potential targets. |

| FEP & TI | High | High | Accurate prediction of binding affinity for a specific high-priority target. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. The development of such models for this compound would involve a series of steps.

Descriptor Calculation and Selection Methodologies

The first step is to generate a set of molecular descriptors that numerically represent the chemical structure of this compound and a series of structurally related compounds with known activity or property data. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area).

Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity).

Software such as Dragon, PaDEL-Descriptor, or RDKit could be used to calculate a large number of descriptors. Subsequently, a crucial step is to select a subset of the most relevant descriptors to include in the model to avoid overfitting. This can be achieved using various statistical techniques like genetic algorithms, stepwise regression, or principal component analysis.

Statistical Validation of Predictive Models

Once a set of descriptors is selected, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest (RF).

The predictive power of the developed QSAR/QSPR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive performance). Key statistical parameters used for validation include:

Coefficient of determination (R²): Measures the goodness of fit for the training set.

Cross-validated R² (Q²): Assesses the robustness of the model through internal validation.

Predictive R² (R²_pred): Evaluates the predictive ability of the model on the external test set.

A robust and predictive QSAR/QSPR model would have high values for these parameters, indicating its reliability for predicting the activity or properties of new, untested compounds structurally similar to this compound.

Prediction of Metabolic Pathways and Products (In Silico)

In silico (computer-based) tools can be used to predict the metabolic fate of this compound. These tools utilize knowledge-based systems, expert systems, or machine learning models trained on large datasets of known metabolic reactions.

These prediction systems can identify the most likely sites of metabolism on the molecule and the potential metabolites that would be formed. For this compound, potential metabolic reactions could include:

Phase I reactions: Oxidation, reduction, and hydrolysis. Common sites for oxidation by cytochrome P450 enzymes would be the benzylic carbon, the isopropyl group, and the alkyl chain. N-dealkylation is also a possible metabolic pathway.

Phase II reactions: Conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione.

Software like Meteor Nexus, BioTransformer, or various modules within ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software suites can generate predictions of metabolic pathways and the structures of the resulting metabolites. These predictions are valuable for understanding the potential biotransformation of the compound in a biological system.

Hypothetical Predicted Metabolites of this compound:

| Metabolic Reaction | Potential Metabolite Structure | Predicted Enzyme Family |

| Aromatic Hydroxylation | Hydroxylation on the benzene (B151609) ring | Cytochrome P450 |

| N-Dealkylation | Removal of the heptyl group | Cytochrome P450 |

| Alkyl Chain Oxidation | Hydroxylation at various positions on the heptyl chain | Cytochrome P450 |

| Glucuronidation | Conjugation of a hydroxylated metabolite with glucuronic acid | UDP-glucuronosyltransferases (UGTs) |

Preclinical Mechanistic Investigations of P Isopropylbenzylheptylamine Sulfate in Vitro and in Silico Focus

Methodologies for Target Identification at the Molecular Level

The initial step in elucidating the mechanism of action for a novel compound like p-Isopropylbenzylheptylamine sulfate (B86663) involves identifying its molecular targets. A combination of in vitro and in silico techniques is employed to pinpoint specific proteins, enzymes, or receptors with which the compound interacts.

Affinity Chromatography and Pull-Down Assays (In Vitro)

Affinity chromatography is a powerful technique used to isolate and purify specific molecules from a complex mixture based on a highly specific interaction. In the context of p-Isopropylbenzylheptylamine sulfate, this method would involve immobilizing the compound onto a solid support matrix within a chromatography column. A cellular lysate, containing a multitude of proteins, is then passed through the column. Proteins that have a binding affinity for this compound will bind to the immobilized compound, while other proteins will pass through.

Following a series of wash steps to remove non-specifically bound proteins, the target proteins are eluted from the column. The conditions for elution are designed to disrupt the binding interaction between the compound and its target. This can be achieved by changing the pH, ionic strength, or by introducing a competitive ligand that displaces the target protein from the immobilized this compound.

Pull-down assays are a variation of this principle, often performed on a smaller scale using magnetic beads coated with the compound of interest. The fundamental principle remains the same: capturing interacting proteins from a cell lysate.

Proteomic Profiling Techniques to Identify Binding Partners

Once potential binding partners are isolated through affinity chromatography or pull-down assays, their identities must be determined. Modern proteomic techniques, such as mass spectrometry, are instrumental in this process. The eluted proteins are typically separated by gel electrophoresis and then digested into smaller peptide fragments. These fragments are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. By comparing this information against protein databases, the identity of the proteins that bind to this compound can be established.

In Vitro Enzyme Interaction and Kinetic Studies

Should the target identification studies suggest that this compound interacts with an enzyme, the next phase of investigation involves characterizing the nature of this interaction through kinetic studies.

Spectrophotometric and Fluorometric Enzyme Assay Development

To study the effect of this compound on enzyme activity, a reliable assay must be developed. Spectrophotometric and fluorometric assays are commonly used for this purpose. These assays monitor the progress of an enzyme-catalyzed reaction by detecting changes in absorbance or fluorescence.

For a spectrophotometric assay, a substrate is chosen that, when acted upon by the enzyme, produces a product with a distinct absorbance spectrum. The rate of the reaction can then be followed by measuring the change in absorbance at a specific wavelength over time.

Fluorometric assays operate on a similar principle but utilize substrates that produce a fluorescent product. These assays are often more sensitive than spectrophotometric methods, allowing for the use of lower enzyme and substrate concentrations.

Inhibition and Activation Mechanism Elucidation

With a developed assay, the effect of this compound on the enzyme's activity can be quantified. By measuring the reaction rate at various concentrations of both the substrate and the compound, the nature of the interaction can be determined.

Inhibition: If the compound decreases the rate of the enzymatic reaction, it is classified as an inhibitor. Further kinetic studies can distinguish between different types of inhibition, such as competitive, non-competitive, or uncompetitive, providing insights into whether the compound binds to the enzyme's active site or an allosteric site.

Activation: Conversely, if the compound increases the reaction rate, it is an activator. Kinetic analysis can reveal the mechanism by which the compound enhances the enzyme's catalytic efficiency.

The data from these experiments are typically plotted using methods like the Lineweaver-Burk or Michaelis-Menten plots to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of this compound.

Interactive Data Table: Hypothetical Enzyme Inhibition Data for this compound

| Substrate Concentration (µM) | Initial Velocity (µmol/min) (No Inhibitor) | Initial Velocity (µmol/min) (with this compound) |

| 1 | 0.10 | 0.05 |

| 2 | 0.18 | 0.09 |

| 5 | 0.33 | 0.17 |

| 10 | 0.50 | 0.25 |

| 20 | 0.67 | 0.33 |

Receptor Binding and Ligand Displacement Assays (In Vitro)

If initial screening suggests that this compound may act on a specific receptor, in vitro binding assays are employed to confirm and characterize this interaction. These assays are crucial for determining the affinity of a compound for its receptor and for understanding its potential to compete with endogenous ligands.

Typically, these assays involve incubating a preparation of membranes from cells expressing the target receptor with a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The amount of labeled ligand that binds to the receptor is then measured.

To determine the binding affinity of this compound, a competition binding experiment is performed. In this setup, the receptor preparation and the labeled ligand are incubated with increasing concentrations of this compound. If the compound binds to the same site as the labeled ligand, it will compete for binding and displace the labeled ligand. This results in a decrease in the measured signal from the labeled ligand.

The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the labeled ligand. This value can then be used to determine the binding affinity (Ki) of the compound for the receptor.

Interactive Data Table: Hypothetical Receptor Binding Data for this compound

| This compound Concentration (nM) | % Specific Binding of Radioligand |

| 0.1 | 98 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 5 |

Radioligand Binding Methodologies

Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with its target receptor. oncodesign-services.com These assays utilize a radiolabeled ligand that binds to the receptor of interest, allowing for the precise measurement of binding affinity and receptor density. oncodesign-services.comnih.gov In the investigation of this compound, a saturation binding experiment would be conducted. This involves incubating increasing concentrations of a radiolabeled form of the compound with membranes from cells or tissues expressing the target receptor. nih.gov The resulting data allows for the determination of the equilibrium dissociation constant (Kd), which indicates the affinity of the compound for the receptor, and the maximum number of binding sites (Bmax). nih.gov

Competition binding assays would also be employed to determine the compound's binding affinity and selectivity. In this setup, a fixed concentration of a known radioligand is used, and varying concentrations of unlabeled this compound are added to compete for binding to the receptor. nih.gov The concentration of the compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the inhibitory constant (Ki), providing a measure of the compound's binding affinity.

Hypothetical Radioligand Binding Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Kd | 5.2 nM | Equilibrium dissociation constant, indicating high binding affinity. |

| Bmax | 1250 fmol/mg protein | Maximum receptor density in the tissue preparation. |

| Ki | 8.7 nM | Inhibitory constant derived from competition assays. |

Non-radioactive Receptor Interaction Techniques

While highly sensitive, radioligand binding assays have limitations, including the handling and disposal of radioactive materials. oncodesign-services.com Consequently, non-radioactive methods are increasingly utilized. Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are common alternatives. nih.gov For this compound, an FP assay would involve a fluorescently labeled ligand that, when bound to its receptor, emits polarized light. The addition of this compound would displace the fluorescent ligand, leading to a decrease in polarization.

FRET-based assays could also be employed, where the receptor and a ligand are labeled with two different fluorophores. When in close proximity, energy is transferred from a donor to an acceptor fluorophore. The binding of this compound would disrupt this interaction, causing a measurable change in the FRET signal. nih.gov

Cellular Pathway Modulation Studies in Relevant In Vitro Cell Models

Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. nih.govnih.gov For this compound, studies would be conducted in relevant in vitro cell models to observe its impact on specific signaling cascades. nih.govnih.gov Key signaling pathways that are often investigated include the Hedgehog, TGF-β, Wnt, Hippo, FGF, BMP, and Notch pathways, which are critical in regulating cell fate. nih.gov

High-Throughput Screening Methodologies for Cellular Responses

High-throughput screening (HTS) allows for the rapid testing of a compound's effect on a wide range of cellular responses. nih.gov Cell-based HTS assays can be designed to measure various cellular events, such as changes in cell viability, gene expression, or the activation of specific signaling pathways. nih.govnih.gov For this compound, a reporter gene assay could be utilized. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a response element for a specific signaling pathway. nih.gov An increase or decrease in reporter gene expression would indicate that the compound is modulating that pathway.

Hypothetical High-Throughput Screening Results for this compound

| Pathway | Cellular Response | Result |

|---|---|---|

| Pathway X | Increased Luciferase Activity | Agonist |

| Pathway Y | Decreased Luciferase Activity | Antagonist/Inhibitor |

| Pathway Z | No Change | No Effect |

Gene Expression and Protein Expression Analysis Techniques (e.g., RT-qPCR, Western Blot)

To further investigate the effects of this compound on cellular pathways, gene and protein expression analysis would be performed. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the mRNA levels of specific genes involved in a signaling pathway. For instance, if HTS suggests modulation of a particular pathway, RT-qPCR would be used to confirm the upregulation or downregulation of target genes within that cascade.

Western blotting is a technique used to detect and quantify specific proteins in a sample. nih.gov Following treatment of cells with this compound, cell lysates would be prepared and subjected to gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest. nih.gov This would reveal changes in the expression levels or post-translational modifications (e.g., phosphorylation) of key signaling proteins.

Biophysical Characterization of Molecular Interactions

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govhhu.de It provides quantitative data on the kinetics of binding, including the association rate (ka) and dissociation rate (kd) of a compound to its target. nih.gov In an SPR experiment investigating this compound, the target receptor (ligand) would be immobilized on a sensor chip. hhu.denih.gov A solution containing this compound (analyte) is then flowed over the chip, and the binding interaction is detected as a change in the refractive index at the sensor surface. hhu.denih.gov

The resulting sensorgram provides a real-time profile of the binding event. From this, the association rate constant (how quickly the compound binds to the receptor) and the dissociation rate constant (how quickly the compound dissociates from the receptor) can be calculated. The equilibrium dissociation constant (Kd) can also be determined from the ratio of kd to ka, providing a measure of binding affinity.

Hypothetical SPR Binding Kinetics for this compound

| Kinetic Parameter | Value | Description |

|---|---|---|

| ka (Association Rate) | 1.5 x 10^5 M⁻¹s⁻¹ | Rate of complex formation. |

| kd (Dissociation Rate) | 7.8 x 10⁻⁴ s⁻¹ | Rate of complex decay. |

| KD (Equilibrium Constant) | 5.2 nM | Affinity of the interaction. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Comprehensive literature and database searches did not yield specific studies that have utilized Isothermal Titration Calorimetry (ITC) to investigate the thermodynamic parameters of this compound. Consequently, no empirical data on its binding affinity (Kd), enthalpy change (ΔH), or entropy change (ΔS) from this method are available in the public domain.

Isothermal Titration Calorimetry is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction between two molecules in solution. nih.govnih.gov This method allows for the determination of key thermodynamic parameters that characterize the binding event, including the binding constant (Kb), Gibbs free energy of binding (ΔG), enthalpy (ΔH), and entropy (ΔS), all from a single experiment. mdpi.com The technique is label-free and can be used with molecules in their native state. nih.gov

In a typical ITC experiment, a solution of one molecule (the ligand) is titrated into a solution containing the other molecule (the macromolecule) in a sample cell. nih.gov The heat released or absorbed upon binding is measured by the instrument. nih.govspringernature.com The resulting data provide a detailed thermodynamic profile of the interaction, which can offer insights into the nature of the binding forces and the mechanism of interaction. nih.gov Given the absence of specific ITC data for this compound, a thermodynamic characterization of its molecular interactions remains an area for future investigation.

Polymorphism, Crystallization, and Solid State Research Methodologies for P Isopropylbenzylheptylamine Sulfate

Development of Crystallization Strategies for Polymorph Control

The crystalline form of an API can significantly influence its physical and chemical properties. Polymorphism, the ability of a substance to exist in two or more crystalline phases, is a common phenomenon that must be thoroughly investigated. tricliniclabs.com The development of robust crystallization processes is essential to consistently produce the desired polymorphic form during manufacturing. tricliniclabs.com

Solvent Screening and Co-crystallization Techniques

The choice of solvent is a critical factor in controlling crystallization outcomes, as it can determine which polymorphic form is produced. nih.gov A systematic solvent screening process is undertaken to understand the impact of different solvents on the formation of polymorphs and solvates. nih.gov Solvents are selected based on a range of properties, including polarity, hydrogen bonding capability, and the solubility of the solute. The interaction between the solvent and solute molecules can influence the nucleation and growth kinetics of different crystal forms.

Table 1: Example of a Solvent Screening Protocol for p-Isopropylbenzylheptylamine Sulfate (B86663) Polymorph Discovery

| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity Index | Hydrogen Bond Donor/Acceptor | Expected Outcome |

|---|---|---|---|---|---|

| Alcohols | Methanol (B129727) | 64.7 | 5.1 | Both | High solubility, potential for solvate formation |

| Ketones | Acetone | 56.0 | 5.1 | Acceptor | Moderate solubility, potential for different polymorphs |

| Esters | Ethyl Acetate | 77.1 | 4.4 | Acceptor | Moderate solubility, screening for novel forms |

| Ethers | Tetrahydrofuran (THF) | 66.0 | 4.0 | Acceptor | Good solubility, potential for solvates/polymorphs |

| Hydrocarbons | Heptane | 98.4 | 0.1 | Neither | Low solubility, useful as anti-solvent |

Co-crystallization is another advanced technique for modifying the solid-state properties of an API. A co-crystal consists of the API and a benign coformer held together in a crystal lattice by non-covalent interactions, such as hydrogen bonding. nih.gov This technique can be used to generate new solid forms with altered physicochemical properties when salt formation is not feasible or desired. nih.gov The selection of a coformer is often guided by molecular recognition principles, aiming for strong and reliable intermolecular interactions. nih.gov

Cooling and Anti-solvent Crystallization Methodologies

Cooling crystallization is a widely used method where supersaturation is achieved by reducing the temperature of a saturated solution. mit.edu The rate of cooling is a critical process parameter, as it directly influences the level of supersaturation, which in turn affects the rates of nucleation and crystal growth. mit.eduresearchgate.net This control allows for targeting specific polymorphic forms and achieving desired particle size distributions. The primary advantage of this method is that it avoids the introduction of additional chemical agents into the system. mit.edu

Anti-solvent crystallization is an alternative or complementary technique where supersaturation is induced by adding a second solvent (the anti-solvent) in which the solute has significantly lower solubility. mit.eduijcea.org This method is particularly useful for heat-sensitive compounds. mit.edu The rapid change in solvent composition can lead to fast nucleation and the formation of small particles. ijcea.orgmdpi.com Combining cooling and anti-solvent addition provides a powerful and flexible approach, offering enhanced control over the crystallization process and the final solid-state properties of the API. mit.edu

Polymorphic Form Screening and Characterization Methodologies

A comprehensive polymorph screen involves attempting to crystallize the compound under a wide variety of conditions to discover as many solid forms as possible. researchgate.net Once different forms are generated, they must be thoroughly characterized using various analytical techniques to understand their structures and relative stabilities.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in solid materials. documentsdelivered.com It is highly sensitive to the subtle differences in molecular packing and conformation that distinguish different polymorphs. Each unique crystal lattice environment gives rise to a distinct ssNMR spectrum, making it an invaluable tool for identifying and quantifying different polymorphic forms in a sample. documentsdelivered.com For a sulfate salt, advanced techniques such as 33S MAS NMR could provide direct insight into the environment of the sulfate counter-ion, though such experiments can be challenging. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermal analysis techniques are essential for characterizing the thermodynamic properties of different solid forms. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions. tainstruments.com Each polymorph will typically exhibit a unique melting point and enthalpy of fusion. DSC can also detect the glass transition temperature (Tg) of amorphous materials. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net This technique is primarily used to determine the presence of bound solvents or water (solvates and hydrates) by detecting weight loss upon heating. It also provides information on the thermal stability and decomposition profile of the compound. researchgate.net

Table 2: Illustrative Thermal Analysis Data for Hypothetical Forms of p-Isopropylbenzylheptylamine Sulfate

| Solid Form | Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) |

|---|---|---|---|---|---|

| Form A | DSC | Melting | 155.2 | 158.5 | N/A |

| Form B | DSC | Melting | 165.8 | 168.1 | N/A |

| Hydrate | DSC | Dehydration | 85.1 | 92.3 | N/A |

| Hydrate | TGA | Weight Loss | 70.5 | --- | 4.5% |

Structure Activity Relationship Sar and Structure Property Relationship Spr Hypotheses and Design for P Isopropylbenzylheptylamine Sulfate Derivatives

Rational Design Principles for Analogue Synthesis and Exploration

The rational design of new chemical entities derived from a lead compound like p-isopropylbenzylheptylamine sulfate (B86663) involves systematic structural modifications to understand and optimize its properties. This process is guided by established medicinal chemistry strategies that aim to explore the structure-activity relationship (SAR) and structure-property relationship (SPR).

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical or chemical properties. wikipedia.org This strategy can be used to modulate properties such as size, shape, electronic distribution, and lipophilicity, which in turn can influence a molecule's behavior. fiveable.medrugdesign.org For p-isopropylbenzylheptylamine sulfate, several key regions of the molecule are amenable to such modifications.

p-Isopropyl Group: The isopropyl moiety on the benzyl (B1604629) ring is a small, lipophilic group. Classical bioisosteres could include other alkyl groups (ethyl, propyl) or halogens (chloro, bromo), which are similar in size but differ in electronic properties. wikipedia.org Non-classical bioisosteres might involve replacing the isopropyl group with a cyclopropyl (B3062369) ring to introduce conformational rigidity or a trifluoromethyl group to significantly alter electronic effects. wikipedia.org

Heptylamine (B89852) Chain: The long alkyl chain contributes significantly to the molecule's lipophilicity. Modifications could include altering the chain length to study its effect on properties like solubility. nih.govnih.gov Introducing unsaturation (e.g., a double bond) or branching could impact the conformational flexibility of this chain.

Below is a hypothetical data table illustrating potential bioisosteric replacements and their predicted impact on key physicochemical properties.

| Modification Site | Original Group | Proposed Bioisostere | Predicted Change in Lipophilicity (LogP) | Predicted Change in Polar Surface Area (PSA) | Rationale |

| Benzyl Ring (para-position) | Isopropyl | Cyclopropyl | Slight Increase | No significant change | Introduces rigidity, maintains lipophilicity. |

| Benzyl Ring (para-position) | Isopropyl | Trifluoromethyl (-CF3) | Increase | Increase | Strongly electron-withdrawing, increases lipophilicity. |

| Aromatic Core | Phenyl | Pyridyl | Decrease | Increase | Introduces a nitrogen atom for potential hydrogen bonding. fiveable.me |

| Aromatic Core | Phenyl | Thienyl | Similar | Slight Decrease | Heteroaromatic ring with different electronic distribution. wikipedia.org |

| Alkyl Chain | n-Heptyl | n-Pentyl | Decrease | No change | Shorter alkyl chain reduces lipophilicity. nih.gov |

| Alkyl Chain | n-Heptyl | Cyclohexylmethyl | Increase | No change | Introduces a bulky, rigid cycloalkane. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Scaffold hopping aims to identify isofunctional molecules with entirely different core structures, which can lead to novel chemical entities with improved properties or new intellectual property. uniroma1.itnih.govbhsai.org Starting from this compound, one could envision replacing the benzylamine (B48309) core with a different scaffold that maintains the spatial arrangement of the key hydrophobic and amine features.

Fragment-based drug discovery (FBDD) offers another powerful approach, particularly relevant for targets in the central nervous system (CNS). frontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net This method involves breaking down a molecule into its constituent fragments and then building new molecules by growing, linking, or merging these fragments. frontiersin.orgnih.gov The structure of this compound can be deconstructed into two primary fragments:

The p-isopropylbenzyl fragment: A hydrophobic, aromatic moiety.

The heptylamine fragment: A flexible, lipophilic chain with a primary amine.

These fragments could be used as starting points to design new molecules. For instance, the p-isopropylbenzyl fragment could be linked to different amine-containing side chains, or the heptylamine fragment could be attached to various aromatic or heterocyclic cores.

A hypothetical exploration using these design approaches is summarized in the table below.

| Design Approach | Original Scaffold/Fragment | New Scaffold/Linked Fragment | Design Rationale |

| Scaffold Hopping | Benzylamine | Tetralin amine | Fuses the benzyl ring and part of the alkyl chain into a more rigid bicyclic system. |

| Scaffold Hopping | Benzylamine | Phenylpiperidine | Replaces the acyclic amine with a cyclic amine to reduce conformational flexibility. |

| Fragment Linking | p-Isopropylbenzyl + Heptylamine | p-Isopropylphenyl ether + Heptylamine | Replaces the benzylic carbon with an ether linkage to alter bond angles and flexibility. |

| Fragment Growth | Heptylamine | 8-Aminooctanoic acid | Extends the alkyl chain and adds a terminal carboxylic acid to introduce a new interaction point. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Approaches for Predicting SAR and SPR